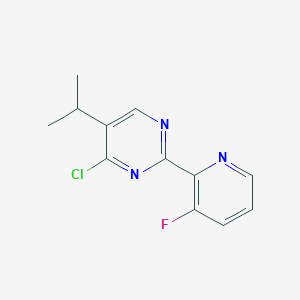

4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine

描述

4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine is a pyrimidine derivative featuring three distinct substituents: a chlorine atom at position 4, a 3-fluoropyridin-2-yl group at position 2, and an isopropyl group at position 5 (Fig. 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound is cataloged under reference code 10-F530443 and is available for research purposes .

属性

IUPAC Name |

4-chloro-2-(3-fluoropyridin-2-yl)-5-propan-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3/c1-7(2)8-6-16-12(17-11(8)13)10-9(14)4-3-5-15-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJLZWNMJSKELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(N=C1Cl)C2=C(C=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route involves the nucleophilic substitution of a chlorinated pyrimidine with a fluoropyridine derivative under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and high-throughput screening techniques can further enhance the production process, making it more cost-effective and scalable for commercial applications .

化学反应分析

Types of Reactions

4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, solvents like dimethyl sulfoxide (DMSO), and catalysts like palladium for coupling reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

科学研究应用

4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

相似化合物的比较

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations in Pyrimidine Core

4-Chloro-6-isopropylpyrimidin-2-amine (CAS 26032-72-4)

- Structure : Chloro (position 4), isopropyl (position 6), and amine (position 2).

- Key Differences : Lacks the fluoropyridinyl group, replaced by an amine.

- However, the absence of fluorine may reduce metabolic stability .

(4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropylamine (CAS 1353945-30-8)

- Structure : Chloro (position 4), methoxy (position 5), and isopropylamine (position 2).

- Key Differences : Methoxy group at position 5 introduces electron-donating effects, altering electronic distribution.

- Impact : The methoxy group may enhance resonance stabilization of the pyrimidine ring, affecting reactivity in nucleophilic substitution reactions. Molecular weight (201.65 g/mol) is lower than the main compound due to the absence of the fluoropyridinyl group .

2,4-Dichloro-6-phenylpyrimidine (CAS 5600-21-5)

- Structure : Two chloro groups (positions 2 and 4) and a phenyl group (position 6).

- Key Differences : Dichloro substitution increases electrophilicity, while the phenyl group provides steric bulk.

- Impact: Higher reactivity in cross-coupling reactions compared to the mono-chloro main compound. The phenyl group may enhance π-π stacking interactions in biological targets .

Heterocyclic Modifications

4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

- Structure : Fused pyrrolo-pyrimidine system with iodo (position 5) and isopropyl (position 7).

- Key Differences : Fused ring system increases planarity and rigidity.

- Impact : The fused structure may improve binding to flat enzymatic pockets (e.g., kinases) but reduces conformational flexibility compared to the simpler pyrimidine scaffold of the main compound .

Functional Group Influence on Bioactivity

- Dimethylamino-Substituted Analog (CAS 1256963-02-6): Features a dimethylamino group, introducing basicity (pKa ~8–9).

Carbamate Derivatives (e.g., 4a–i, 5a–i, 6a–i) :

- Substituents like dichlorophenyl carbamates increase lipophilicity (log k values: 1.2–2.5).

- Impact : Higher log P values suggest greater membrane permeability compared to the main compound, which may balance lipophilicity (isopropyl) with polarity (fluoropyridinyl) .

生物活性

4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine is a heterocyclic compound that combines pyridine and pyrimidine structures. Its unique chemical properties arise from the presence of chlorine and fluorine substituents, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C12H11ClFN3. The compound features a complex structure that influences its reactivity and biological interactions. The presence of halogens (Cl and F) enhances its lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 4-chloro-2-(3-fluoropyridin-2-yl)-5-propan-2-ylpyrimidine |

| Molecular Weight | 251.69 g/mol |

| CAS Number | 2119574-84-2 |

| Chemical Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that compounds containing pyrimidine structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.

Anticancer Activity

The compound has been evaluated for its potential anticancer effects. In vitro studies on cancer cell lines have demonstrated that it can inhibit cell proliferation, migration, and invasion. For example, a study involving A431 vulvar epidermal carcinoma cells found that pyrimidine nucleoside analogs significantly reduced cell viability, suggesting a promising avenue for further development in cancer therapeutics .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes involved in nucleotide metabolism. The compound may act as an inhibitor of key enzymes in the pyrimidine biosynthesis pathway, leading to disruptions in cellular proliferation and survival.

Case Study: Inhibition of Pyrimidine Biosynthesis

A relevant study highlighted the role of pyrimidine biosynthesis inhibitors in viral replication control. Compounds targeting this pathway can enhance the production of antiviral interferons, which are crucial for innate immune responses against viral infections . This suggests that this compound could be explored as a potential antiviral agent by leveraging similar mechanisms.

Research Findings

Recent research has focused on synthesizing various derivatives of pyrimidines to evaluate their biological activities. Some findings include:

- Antimicrobial Activity : Compounds similar to this compound showed broad-spectrum activity against Gram-positive and Gram-negative bacteria.

- Antitumor Efficacy : In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity.

- Mechanistic Insights : Studies utilizing molecular docking simulations have suggested high binding affinities to targets involved in DNA synthesis, providing insights into the structure-activity relationship (SAR) of these compounds .

常见问题

Q. What are the standard synthetic routes for introducing chloro and isopropyl groups onto a pyrimidine core?

The chloro group is typically introduced via nucleophilic aromatic substitution (SNAr) using POCl₃ or PCl₃ under reflux, while the isopropyl group may be added through Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) with isopropyl boronic acid. Reaction optimization often requires inert atmospheres and catalysts like Pd(PPh₃)₄ .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Standard characterization methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., ¹H NMR for isopropyl CH₃ groups, ¹⁹F NMR for fluoropyridine).

- Mass spectrometry (HRMS) : For molecular weight verification.

- HPLC : To assess purity (>95% is typical for research-grade compounds) .

Q. What safety protocols are critical when handling fluorinated and chlorinated pyrimidines?

- Use fume hoods to avoid inhalation of volatile reagents.

- Store waste separately in labeled containers for professional disposal, as halogenated compounds often require specialized treatment .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine on the pyridine ring influence the reactivity of the chloro group on the pyrimidine?

The 3-fluoropyridin-2-yl group increases the electrophilicity of the adjacent pyrimidine ring via inductive effects, enhancing susceptibility to nucleophilic attack at the 4-chloro position. This can be exploited in SNAr reactions with amines or alkoxides. Computational studies (e.g., DFT) are recommended to map electron density distribution .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- X-ray crystallography : Provides definitive structural confirmation, as seen in fluoropyridine analogs .

- Solvent effect analysis : NMR shifts can vary with solvent polarity; compare data in DMSO-d₆ vs. CDCl₃.

- Dynamic NMR : To probe conformational flexibility in the isopropyl group .

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

- Directed ortho-metalation : Use directing groups (e.g., boronic esters) to control substitution sites.

- Protecting groups : Temporarily block reactive sites (e.g., silyl protection for hydroxyl groups in intermediates) .

Q. What are the implications of steric hindrance from the isopropyl group on reaction kinetics?

Steric effects can slow SNAr reactions at the 4-position. Mitigation strategies include:

- High-temperature conditions (e.g., refluxing DMF).

- Bulky-base catalysts (e.g., DBU) to stabilize transition states .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Accelerated degradation tests : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours.

- LC-MS monitoring : Track decomposition products (e.g., hydrolysis of the chloro group to hydroxyl) .

Q. What analytical techniques are optimal for detecting trace impurities in scaled-up synthesis?

- UPLC-MS/MS : For high-sensitivity detection of sub-0.1% impurities.

- ICP-OES : To screen for residual metal catalysts (e.g., Pd) .

Application-Oriented Questions

Q. How can this compound serve as a precursor in medicinal chemistry?

Its pyrimidine-pyridine scaffold is a versatile pharmacophore. Potential applications include:

- Kinase inhibitors : Replace the chloro group with a morpholine or piperazine moiety via SNAr.

- Antimicrobial agents : Functionalize the isopropyl group with sulfonamides .

Q. What in silico methods predict the compound’s bioavailability and toxicity?

- ADMET prediction tools : Use SwissADME or ProTox-II to estimate logP, CYP450 interactions, and LD₅₀.

- Molecular docking : Screen against target proteins (e.g., EGFR kinase) to prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。